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Compound of Interest

Compound Name: Antitubercular agent-26

Cat. No.: B12412330 Get Quote

Disclaimer: The following technical guide details the preliminary toxicological profile of Isoniazid

(INH). Due to the absence of publicly available data for a compound specifically named

"Antitubercular agent-26," Isoniazid, a cornerstone in tuberculosis therapy, is used as a

representative agent to fulfill the structural and content requirements of this request.

Executive Summary
Isoniazid (isonicotinic acid hydrazide) is a highly effective first-line antibiotic for the treatment of

active Mycobacterium tuberculosis infections.[1] Despite its therapeutic benefits, its clinical use

is constrained by a well-documented toxicity profile, primarily characterized by hepatotoxicity

and neurotoxicity.[2][3] Acute overdose can lead to severe central nervous system (CNS)

effects, including seizures and coma, while chronic use is associated with a risk of liver injury

ranging from asymptomatic transaminase elevation to fulminant hepatic failure.[4][5] The

toxicity is largely attributed to its complex metabolism, which generates reactive metabolites

that can cause cellular damage through oxidative stress, mitochondrial dysfunction, and

covalent binding to macromolecules.[4][6] This document provides a summary of the key

toxicological findings, detailed experimental protocols for its assessment, and a visualization of

its metabolic activation pathway.

Acute and Chronic Toxicity
Acute Toxicity
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Acute Isoniazid toxicity primarily targets the central nervous system.[4] Overdose can rapidly

lead to a triad of symptoms: recurrent seizures, profound metabolic acidosis, and coma.[7] The

onset of symptoms can occur as early as 30 minutes after ingestion.[4] The neurotoxic effects

are linked to the inhibition of pyridoxine phosphokinase by INH metabolites, which depletes

pyridoxal-5'-phosphate, a crucial cofactor for the synthesis of the inhibitory neurotransmitter

GABA (gamma-aminobutyric acid).[4][8] This depletion leads to a state of CNS hyperexcitability

and seizures.[8]

Chronic Toxicity
The most significant concern with chronic Isoniazid therapy is hepatotoxicity.[4][5] A transient

and asymptomatic rise in serum transaminases occurs in 15-20% of patients, typically within

the first few months of treatment.[4][5] Severe, and potentially fatal, hepatitis is less common

but represents a serious risk.[5] The mechanism is idiosyncratic and linked to the production of

toxic metabolites.[9] Chronic use can also lead to peripheral neuropathy, particularly in high

doses or in patients with nutritional deficiencies, a side effect that is also related to the drug's

interference with vitamin B6 metabolism.[2][3]

Quantitative Toxicology Data
The following tables summarize key quantitative data from preclinical and clinical observations.

Table 1: Acute Lethality Data

Species Route
LD50 (Median
Lethal Dose)

Reference

Rat Oral 160 mg/kg [10]

Rat Oral 650 mg/kg [11]

| Mouse | Intraperitoneal | 100 mg/kg |[11] |

Table 2: Human Acute Toxicity Thresholds
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Ingested Dose Observed Effect Reference

>1.5 g (~20 mg/kg)
Mild toxicity symptoms
(dizziness, nausea) may
develop

[4][8]

>3.0 g (~40 mg/kg)
Seizures, metabolic acidosis,

coma
[8]

6-10 g Potentially fatal [4]

| 80-150 mg/kg | Severe CNS symptoms, often fatal without treatment |[4][7] |

Table 3: In Vitro Cytotoxicity

Cell Line
Concentration for
Effect

Effect Observed Reference

HepG2, AHH-1,
YAC-1

>26 mM (after 24h)

Induction of
apoptosis,
mitochondrial
membrane
potential
breakdown, DNA
strand breaks

[12][13]

| HepG2 | 13 mM - 52 mM | Dose-dependent cytotoxicity |[14] |

Mechanism of Toxicity & Associated Pathways
The toxicity of Isoniazid is intrinsically linked to its metabolism. The primary pathway involves

acetylation by the N-acetyltransferase 2 (NAT2) enzyme, followed by hydrolysis and oxidation

by Cytochrome P450 enzymes (primarily CYP2E1).[1][6]

Acetylation: INH is acetylated to Acetylisoniazid. The rate of this reaction depends on the

individual's NAT2 genotype ("slow" vs. "fast" acetylators).[6]

Hydrolysis: Acetylisoniazid is hydrolyzed to Acetylhydrazine.[4]
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Oxidation: CYP2E1 oxidizes Acetylhydrazine into highly reactive, toxic intermediates.[6]

These metabolites can covalently bind to liver cell macromolecules, leading to cellular

damage, oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.[4]

[6]

Direct Bioactivation: An alternative hypothesis suggests that INH can also be directly

bioactivated by CYP P450 enzymes to a reactive metabolite, which can trigger an immune

response in some patients, leading to liver injury.[15][16]
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Caption: Metabolic activation of Isoniazid leading to hepatotoxicity.
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Experimental Protocols
In Vivo Rodent Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.

Species: Wistar rats (250-300 g) or C57BL/6 mice.[17][18]

Administration: Isoniazid is dissolved in a suitable vehicle (e.g., saline) and administered as

a single dose via oral gavage or intraperitoneal injection.[18][19] A range of doses is used

across different experimental groups.

Procedure:

Animals are fasted overnight prior to dosing.[19]

Following administration, animals are observed continuously for the first few hours and

then periodically for up to 14 days.

Observations include clinical signs of toxicity (e.g., seizures, lethargy, changes in

respiration), morbidity, and mortality.

Body weights are recorded periodically.

At the end of the study, surviving animals are euthanized, and a gross necropsy is

performed. Key organs, particularly the liver and brain, may be collected for

histopathological analysis.[7]

Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit

analysis).
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Caption: Workflow for an in vivo rodent acute toxicity study.

Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of Isoniazid and its metabolites.

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for

histidine (His-), meaning they cannot synthesize it and require it for growth.[20] A positive
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result (mutagenicity) is indicated when the test substance causes a reverse mutation,

allowing the bacteria to synthesize their own histidine and form colonies on a histidine-

deficient medium.[20][21]

Methodology:

Strains:Salmonella typhimurium strains sensitive to different types of mutations are used

(e.g., TA100, TA1535 for base-pair substitutions).[22][23]

Metabolic Activation: Since Isoniazid is a promutagen, the assay is run both with and

without a metabolic activation system (S9 fraction), which is a liver homogenate from

Aroclor- or phenobarbital-induced rats, containing CYP450 enzymes.[22][24]

Procedure (Plate Incorporation Method):

A small volume of the bacterial culture, the test compound at various concentrations,

and either the S9 mix or a buffer are added to molten top agar.[24][25]

The mixture is briefly vortexed and poured onto the surface of a minimal glucose agar

plate (lacking histidine).[25]

Plates are incubated at 37°C for 48-72 hours.[25]

Controls: A negative (vehicle) control and a known positive control mutagen for each strain

(with and without S9) are run concurrently.[25]

Data Analysis: The number of revertant colonies on the test plates is counted and compared

to the number on the negative control plates. A significant, dose-dependent increase in the

number of revertants (typically 2-fold or greater over background) indicates a mutagenic

effect.[20]

In Vitro Cytotoxicity Assay (HepG2 Cells)
Objective: To determine the direct cytotoxic effect of Isoniazid on a human liver-derived cell

line.

Cell Line: Human hepatoma cell line HepG2 is commonly used.[12][26]
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Methodology:

Cell Culture: HepG2 cells are cultured in appropriate media and seeded into 96-well plates

at a predetermined density.[26]

Treatment: Cells are exposed to a range of Isoniazid concentrations for a specified

duration (e.g., 24, 48 hours).

Viability Assessment (MTT Assay):

After incubation, MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-

diphenyltetrazoliumbromide) is added to each well.

Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a

purple formazan product.

The formazan is solubilized, and the absorbance is read on a microplate reader. Cell

viability is expressed as a percentage relative to the untreated control cells.[26]

Apoptosis Assessment (Annexin V/PI Staining):

Treated cells are harvested and stained with fluorescently-labeled Annexin V (which

binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide

(PI, which stains necrotic cells).

The cell populations (viable, early apoptotic, late apoptotic, necrotic) are quantified

using flow cytometry.[12][13]

Genotoxicity and Mutagenicity
Studies have shown that Isoniazid itself has weak direct mutagenic activity.[22][23] However, it

is considered a promutagen, as its metabolic activation leads to the formation of genotoxic

compounds.[22] The metabolite hydrazine, in particular, has been implicated in its mutagenic

effects.[22] In the Ames test, Isoniazid's mutagenic activity is significantly increased in the

presence of a liver homogenate (S9 mix).[22] It has also been shown to induce DNA-excision

repair in hepatocytes, indicating it can cause DNA damage that triggers cellular repair

mechanisms.[27]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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